4,5,6,7-Tetrachloro-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]isoindole-1,3-dione
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Overview
Description
4,5,6,7-Tetrachloro-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]isoindole-1,3-dione is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrachloro-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]isoindole-1,3-dione typically involves the reaction of 2-aminoimidazole with 3,4,5,6-tetrachlorophthalic anhydride in refluxing acetic acid . This method is straightforward and allows for the efficient construction of the isoindoline-1,3-dione scaffold. The reaction conditions include:
Reagents: 2-aminoimidazole, 3,4,5,6-tetrachlorophthalic anhydride
Solvent: Glacial acetic acid
Temperature: Reflux conditions
Duration: Approximately 5 hours
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling chlorinated and fluorinated compounds.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrachloro-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction could produce partially or fully reduced forms of the compound.
Scientific Research Applications
4,5,6,7-Tetrachloro-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]isoindole-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrachloro-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrachloro-2-(1H-imidazol-2-yl)isoindoline-1,3-dione
- 4,5,6,7-Tetrachloro-2-hydroxy-isoindole-1,3-dione
- 1,3,2-Benzodioxaborole, 4,5,6,7-tetrachloro-
Uniqueness
4,5,6,7-Tetrachloro-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]isoindole-1,3-dione is unique due to the presence of both tetrachloro and trifluoromethyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H4Cl4F3NO4 |
---|---|
Molecular Weight |
497.0 g/mol |
IUPAC Name |
4,5,6,7-tetrachloro-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H4Cl4F3NO4/c19-12-10-11(13(20)15(22)14(12)21)17(29)26(16(10)28)5-1-2-6-7(18(23,24)25)4-9(27)30-8(6)3-5/h1-4H |
InChI Key |
CNNFQVSOFJDKHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N3C(=O)C4=C(C3=O)C(=C(C(=C4Cl)Cl)Cl)Cl)OC(=O)C=C2C(F)(F)F |
Origin of Product |
United States |
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